1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-5-12(13(18-2)6-10(8)14)17-7-11(15-16-17)9-3-4-9/h5-7,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHZTQMPPNCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=C(N=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-chloro-2-methoxy-5-methylphenylamine and cyclopropyl azide.
Formation of Triazole Ring: The cyclopropyl azide undergoes a cycloaddition reaction with the phenylamine derivative to form the triazole ring. This reaction is often carried out under mild conditions, such as room temperature, in the presence of a copper(I) catalyst.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the phenyl ring or triazole moiety.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or block specific signaling pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Table 1: Structural and Crystallographic Data of Selected Triazole Derivatives
Key Observations:
Substituent Effects on Planarity: The target compound and Compound 4 exhibit planar triazole cores, but steric effects from substituents (e.g., cyclopropyl in the target vs. fluorophenyl in Compound 4) induce deviations. Compound 4’s fluorophenyl group adopts a perpendicular orientation, disrupting planarity . Compound 6h’s thione group introduces non-planarity, evidenced by its distinct C=S stretching (1243 cm⁻¹) in IR spectra .
Crystal Packing and Isostructurality:
- Compound 4 and its fluoro analog (Compound 5) are isostructural (triclinic, P 1) but differ in halogen substituents (Cl vs. F). These differences minimally affect molecular conformation but alter crystal packing due to van der Waals interactions .
Bioactivity Correlations: Compound S8000011 demonstrates higher binding affinity (-9.2 kcal/mol) with inosine-5′-monophosphate dehydrogenase (IMPDH) compared to other triazoles, attributed to its chloronaphthalene substituent enhancing hydrophobic interactions . The target compound’s cyclopropyl group may similarly improve lipophilicity and target engagement.
Thermodynamic and Binding Properties
Table 3: Thermodynamic and Binding Data
Key Observations:
- The target compound’s cyclopropyl group likely enhances lipophilicity (estimated LogP ~3.2), comparable to Compound S8000011 (LogP 4.1), which shows superior binding to IMPDH. Smaller substituents (e.g., ethyl in α-bromocyclopropaneacetate) reduce binding efficacy (-6.5 kcal/mol) .
Biological Activity
1-(4-Chloro-2-methoxy-5-methylphenyl)-4-cyclopropyl-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring which is known for its ability to interact with biological targets. The presence of a cyclopropyl group and a chloro-substituted aromatic ring enhances its lipophilicity and potential for binding to various receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A notable study demonstrated that triazole derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazoles have also been explored for their anticancer potential. In vitro studies indicated that derivatives of 1H-1,2,3-triazole could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspases and modulation of cell cycle progression . A specific case study revealed that a related triazole compound exhibited an IC50 value in the low micromolar range against melanoma cells, indicating significant cytotoxicity .
Antimalarial Activity
Research has indicated that triazole-containing compounds can exhibit antimalarial activity. A recent study synthesized various 1H-1,2,3-triazole derivatives and tested them against Plasmodium falciparum. One compound showed an IC50 value of 0.8 µM against the chloroquine-resistant strain . The structural analysis revealed that these compounds could disrupt the parasite's life cycle by damaging cellular integrity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting pathways involved in cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system or immune cells, influencing signaling pathways critical for disease progression.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazoles against clinical isolates. The results indicated that compounds similar to this compound demonstrated significant inhibition zones compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation focused on melanoma treatment, a derivative exhibited selective cytotoxicity towards VMM917 cells while sparing normal fibroblasts. Flow cytometry analysis confirmed that the compound induced G0/G1 phase arrest in the cancer cells .
Data Summary Table
Q & A
Advanced Research Question
- In vitro assays:
- Antimicrobial screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with IC₅₀ calculations .
- Anticancer activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, often correlating substituent effects (e.g., chloro/methoxy groups enhance activity) .
- Mechanistic studies:
- Enzyme inhibition: Docking simulations (e.g., AutoDock Vina) predict binding to cytochrome P450 or kinases .
- Apoptosis assays: Flow cytometry (Annexin V/PI staining) to evaluate triazole-induced cell death pathways .
How can researchers resolve contradictions in crystallographic and spectroscopic data for triazole derivatives?
Advanced Research Question
Discrepancies often arise from dynamic vs. static structural features:
- Example: SCXRD may show a planar triazole ring, while NMR suggests conformational flexibility. Solution: Variable-temperature NMR (VT-NMR) to assess ring puckering dynamics .
- Data reconciliation: Combine SCXRD (static snapshot) with molecular dynamics (MD) simulations to model solution-phase behavior .
What strategies optimize the synthesis of enantiomerically pure triazole derivatives for chiral drug discovery?
Advanced Research Question
- Chiral auxiliaries: Use enantiopure alkynes or azides (e.g., (R)- or (S)-cyclopropylacetylene) to control regiochemistry .
- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP-Cu) in CuAAC to achieve enantiomeric excess (ee > 90%) .
- Chromatographic resolution: Chiral HPLC (e.g., Chiralpak IC column) separates enantiomers post-synthesis .
How do substituent effects (e.g., chloro, methoxy) influence the compound’s physicochemical properties?
Basic Research Question
- Lipophilicity: Chloro and methoxy groups increase logP values (e.g., from 2.1 to 3.5), enhancing membrane permeability .
- Metabolic stability: Methoxy groups reduce oxidative metabolism in microsomal assays (t₁/₂ > 120 mins vs. 30 mins for unsubstituted analogs) .
- Electronic effects: Hammett constants (σ) predict electron-withdrawing chloro groups stabilize the triazole ring against hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
